molecular formula C22H21N5O4 B3009142 2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-81-4

2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3009142
CAS RN: 898442-81-4
M. Wt: 419.441
InChI Key: IMGNDRFOWJFQFR-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

  • Tautomerism and Conjugation : Beagley et al. (1995) explored two tautomeric dihydropurine derivatives, illustrating differences in conjugation and hydrogen bonding within purine rings, shedding light on structural dynamics essential for designing derivatives with potential biological activities (Beagley et al., 1995).

  • Electrochromic Properties : Chang and Liou (2008) synthesized novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units, showing potential for electrochromic applications. This study provides insights into the synthesis and applications of dimethoxy-substituted aromatic compounds (Chang & Liou, 2008).

  • Cytotoxic Activity : Deady et al. (2003) reported on carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of structurally similar compounds (Deady et al., 2003).

  • Crystal Structure Analysis : Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, providing a foundation for understanding the structural characteristics of similar compounds (Prabhuswamy et al., 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Abdel-rahman et al. (2002) explored the synthesis and antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines, indicating the potential of purine derivatives in developing antimicrobial agents (Abdel-rahman et al., 2002).

  • Enzyme Inhibition : Shah et al. (1965) synthesized a series of 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines evaluating their role as inhibitors of adenosine deaminase, which could inform the design of enzyme inhibitors based on purine derivatives (Shah et al., 1965).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that are purine or pyrimidine analogs work by inhibiting nucleotide synthesis .

Future Directions

The study of novel purine derivatives is a vibrant field, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the properties and potential uses of this compound .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-11-5-6-13(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-14(30-3)7-8-16(15)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGNDRFOWJFQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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